2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Novel pyridazinone derivatives, including those bearing the benzenesulfonamide moiety, have shown promising anticancer activity. For instance, specific derivatives have demonstrated remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI(50) values indicating high potency. These compounds are being evaluated as potential leads for developing new anticancer agents, showing tolerable toxicity in animal models (Rathish et al., 2012).
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides has provided insights into their molecular and supramolecular structures. These studies have highlighted the impact of different substituents on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the activity and properties of these compounds (Jacobs et al., 2013).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide Schiff bases have been synthesized and characterized for their enzyme inhibition potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. These compounds have demonstrated significant inhibitory activity and antioxidant potential, suggesting their potential use in treating neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2019).
Antimicrobial Studies
New pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents in response to the increasing resistance to existing drugs. The research has provided valuable insights into the structure-activity relationships that govern the antimicrobial efficacy of sulfonamide derivatives (Patel & Agravat, 2007).
Carbonic Anhydrase Inhibition
Novel sulfonamides incorporating 1,3,5-triazine moieties have been explored as inhibitors of carbonic anhydrase isozymes, which play significant roles in physiological processes such as respiration and acid-base balance. These inhibitors have shown activity against cytosolic and tumor-associated carbonic anhydrase isozymes, offering potential therapeutic avenues for managing conditions like glaucoma, epilepsy, and cancer (Garaj et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-14-5-1-2-6-15(14)27(25,26)21-11-10-20-16-7-8-17(24-23-16)22-13-4-3-9-19-12-13/h1-9,12,21H,10-11H2,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZIRFLPJBLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.